Introduction to L-Mannitol and Polymorphism
Introduction to L-Mannitol and Polymorphism
An In-Depth Technical Guide to the Crystal Structure Analysis of L-Mannitol
For Researchers, Scientists, and Drug Development Professionals
L-Mannitol, a six-carbon sugar alcohol, is the enantiomer of the more commonly occurring D-Mannitol. It is a vital excipient in the pharmaceutical industry, widely used in various dosage forms, including tablets and lyophilized products. The physicochemical properties of solid-state mannitol (B672), such as solubility, stability, and mechanical strength, are critically dependent on its crystalline form.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. D-Mannitol is known to crystallize into three primary anhydrous polymorphs: α, β, and δ.[1][2][3] The β form is the most thermodynamically stable at room temperature, while α and δ are metastable forms.[1] Understanding and controlling the polymorphic outcome during manufacturing is paramount for ensuring product quality and performance.
This guide provides a comprehensive technical overview of the crystal structure analysis of L-Mannitol. The crystallographic data presented here are based on studies of its enantiomer, D-Mannitol. As enantiomers, L- and D-Mannitol are expected to have identical unit cell dimensions, crystal systems, and space groups, differing only in their absolute chiral configuration.
Crystallographic Data of L-Mannitol Polymorphs
The three main polymorphs of mannitol—α, β, and δ—have been characterized primarily by X-ray diffraction. The α and β forms are orthorhombic, while the δ form is monoclinic.[4][5] A summary of their crystallographic data, determined at 100 K, is presented below.
| Property | α-Mannitol | β-Mannitol | δ-Mannitol |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| a (Å) | 8.873 (2) | 4.8653 (10) | 4.899 (2) |
| b (Å) | 18.739 (3) | 8.873 (2) | 18.268 (6) |
| c (Å) | 4.8653 (10) | 18.739 (3) | 5.043 (2) |
| α, γ (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 118.39 (2) |
| Volume (ų) | 809.0 (3) | 809.0 (3) | 397.0 (3) |
| Z | 4 | 4 | 2 |
| Calculated Density (Mg m⁻³) | 1.496 | 1.496 | 1.524 |
| (Data sourced from single-crystal X-ray diffraction at 100 K for D-Mannitol)[4] |
The primary structural difference between the α and β forms lies in their intermolecular hydrogen bonding networks, whereas the δ form exhibits a distinctly different molecular packing and hydrogen bonding pattern.[4]
Experimental Methodologies
Polymorph Preparation and Crystallization
The selective crystallization of a desired mannitol polymorph is a significant challenge and is highly dependent on the experimental conditions. Various techniques have been developed to control the polymorphic outcome.
Protocol 1: Preparation of δ-Mannitol via Freeze-Drying [6] This protocol is adapted from the method used to prepare δ-D-Mannitol for structure determination.
-
Solution Preparation: Prepare a 10% (w/v) aqueous solution of L-Mannitol.
-
Freezing: Cool the solution in a tray freeze-dryer from 25°C to -50°C at a controlled rate of 1°C/min.
-
Isothermal Hold: Maintain the frozen solution at -50°C for a minimum of 12 hours to ensure complete solidification.
-
Primary Drying: Increase the shelf temperature to -15°C at 1°C/min and hold for approximately 60 hours under a vacuum of 50 mTorr to sublimate the ice.
-
Sample Collection: The resulting lyophilized powder will be predominantly the δ polymorph.
Protocol 2: Selective Crystallization using Surfactants [1][7] The self-assembly of surfactants like sodium dodecyl sulfate (B86663) (SDS) can template the crystallization of specific polymorphs.
-
Solution Preparation: Dissolve L-Mannitol and a specific concentration of SDS in distilled water at 70°C to ensure homogeneity.
-
Cooling Crystallization: Transfer aliquots of the solution to vials and cool to a target temperature (e.g., 25°C, 15°C, or 5°C) to induce crystallization.
-
Polymorph Templating:
-
β Form: Use low SDS concentrations where packed monolayers form at the air-solution interface.
-
α Form: Use SDS concentrations above the critical micelle concentration (CMC) to form micelles.
-
δ Form: Use high SDS concentrations at low temperatures (e.g., 5°C) where SDS itself crystallizes, acting as a hard template.
-
Crystal Structure Characterization
Once a solid form is obtained, a suite of analytical techniques is used for its characterization and structure elucidation.
Protocol 3: Polymorph Identification by Powder X-Ray Diffraction (XRPD) XRPD is the definitive technique for polymorph identification.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder (<125 µm) to minimize preferred orientation effects.[3][8] Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection:
-
Instrument: Use a powder diffractometer with, for example, Cu Kα radiation.
-
Scan Range: Collect data over a 2θ range of 5° to 40°.
-
Scan Speed: A typical scan speed is 4°/min.[8]
-
Sample Rotation: Rotate the sample during data collection to further reduce preferred orientation and improve data quality for quantitative analysis.[3]
-
-
Data Analysis: Compare the positions of the diffraction peaks in the experimental pattern to reference patterns for the known polymorphs.
Protocol 4: Structure Solution and Rietveld Refinement For novel crystal structures or for detailed analysis of powder data, Rietveld refinement is employed. This protocol describes a general workflow using software such as GSAS.[10][11][12]
-
Initial Steps:
-
Obtain high-quality powder diffraction data, preferably from a synchrotron source for high resolution.[6]
-
Perform qualitative phase analysis to identify all crystalline phases present in the sample.
-
-
Structure Indexing: If the unit cell is unknown, use the diffraction peak positions to determine the cell parameters and space group.
-
Model Building (GSAS Workflow):
-
Input Data: Load the experimental data (histogram) and the instrument parameter file into the software.[11][13]
-
Phase Information: Input the known or indexed space group and unit cell parameters for the L-Mannitol phase.[11]
-
Atomic Positions: Add the atomic coordinates for the mannitol molecule. A starting model can be derived from known structures or computational methods.
-
-
Refinement:
-
Sequentially refine parameters in a logical order: start with background and scale factors, followed by unit cell parameters, peak profile parameters (to model the shape of diffraction peaks), and finally atomic positions and thermal parameters (displacement parameters).[11]
-
The software calculates a theoretical diffraction pattern based on the crystal structure model and adjusts the refinable parameters using a least-squares algorithm to minimize the difference between the calculated and observed patterns.[12]
-
-
Analysis: The final refined model provides precise unit cell parameters, atomic coordinates, bond lengths, and angles, yielding a complete description of the crystal structure.
Protocol 5: Characterization of Hydrogen Bonding with Neutron Diffraction While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which is critical for accurately mapping hydrogen-bonding networks.[14][15][16]
-
Crystal Growth: Grow large single crystals (typically >1 mm³) of the L-Mannitol polymorph of interest. Deuteration of the sample (replacing hydrogen with deuterium) is often beneficial as deuterium (B1214612) has superior neutron scattering characteristics.[15]
-
Data Collection: Collect diffraction data on a single-crystal neutron diffractometer at a dedicated neutron source facility.
-
Structure Refinement: Refine the neutron diffraction data, often in conjunction with X-ray data, to precisely locate all atoms, including hydrogens.[15]
-
Analysis: The resulting structure provides unambiguous determination of hydrogen bond donors and acceptors, precise O-H bond lengths, and D-H···A angles, offering deep insight into the forces governing the polymorphic packing.[15][17]
Conclusion
The crystal structure analysis of L-Mannitol is a multi-faceted process essential for the development of robust pharmaceutical products. The existence of the α, β, and δ polymorphs necessitates rigorous control over crystallization conditions and thorough characterization using a combination of analytical techniques. X-ray diffraction remains the cornerstone for polymorph identification and structure solution, with Rietveld refinement providing a powerful tool for extracting detailed structural information from powder data. Advanced techniques like neutron diffraction offer the potential for an even deeper understanding of the subtle yet critical hydrogen-bonding networks that differentiate the polymorphs. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working to harness the specific properties of L-Mannitol's crystalline forms.
References
- 1. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Three polymorphs (alpha, beta, and delta) of D-mannitol at 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icdd.com [icdd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. GSAS Tutorial - Steps in Refinement | NIST [nist.gov]
- 12. GSAS Tutorial - Introduction | NIST [nist.gov]
- 13. youtube.com [youtube.com]
- 14. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutron crystallography for the study of hydrogen bonds in macromolecules (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
